Unii-B1lxh6rppm
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Overview
Description
Unii-B1lxh6rppm, also known as Hexestrol Monomethyl Ether, is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . It is a derivative of hexestrol, a synthetic estrogen, and is characterized by its unique chemical structure and properties.
Preparation Methods
The synthesis of Hexestrol Monomethyl Ether involves the methylation of hexestrol. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent such as acetone or methanol to achieve the desired product.
Industrial production methods for Hexestrol Monomethyl Ether may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hexestrol Monomethyl Ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Hexestrol Monomethyl Ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a standard in analytical chemistry.
Biology: The compound is studied for its estrogenic activity and its effects on biological systems, including its potential role in hormone replacement therapy.
Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of estrogen-related disorders.
Mechanism of Action
The mechanism of action of Hexestrol Monomethyl Ether involves its interaction with estrogen receptors in the body. As an estrogen receptor agonist, it binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in various biological processes such as cell growth, differentiation, and reproduction.
Comparison with Similar Compounds
Hexestrol Monomethyl Ether can be compared with other similar compounds such as:
Hexestrol: The parent compound, which lacks the methoxy group present in Hexestrol Monomethyl Ether.
Diethylstilbestrol: Another synthetic estrogen with a similar structure but different functional groups.
Estradiol: A natural estrogen with a different chemical structure but similar biological activity.
The uniqueness of Hexestrol Monomethyl Ether lies in its specific chemical modifications, which can influence its biological activity and potential applications. The presence of the methoxy group can alter its pharmacokinetics and receptor binding affinity compared to other estrogens.
Properties
CAS No. |
13026-26-1 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[(3R,4S)-4-(4-methoxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
ITRDPYNINWIWLM-RBUKOAKNSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)O)[C@H](CC)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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